molecular formula C17H29N3O3S B4580659 N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide

N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide

Cat. No.: B4580659
M. Wt: 355.5 g/mol
InChI Key: ROAHASHGGVLPMI-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide is a useful research compound. Its molecular formula is C17H29N3O3S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.19296297 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Diagnosis

A notable application of derivatives similar to the specified compound has been in the diagnosis of Alzheimer's disease. The use of hydrophobic radiofluorinated derivatives, closely related to the queried compound, in conjunction with positron emission tomography (PET) imaging, has enabled the localization and quantification of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique offers a non-invasive approach to monitor the progression of Alzheimer's disease and assess the efficacy of therapeutic interventions (Shoghi-Jadid et al., 2002).

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of compounds structurally similar to N-[2-(dimethylamino)ethyl]-4-[(2,5-dimethylphenyl)(methylsulfonyl)amino]butanamide. A series of derivatives have shown promising antibacterial and antifungal activities against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Drug Metabolism Studies

Another application area is in drug metabolism studies, where derivatives of the compound have been used to prepare mammalian metabolites of biaryl-bis-sulfonamide compounds. The use of microbial-based biocatalytic systems has facilitated the production of metabolites in sufficient quantities for structural characterization and has provided analytical standards for monitoring drug metabolites in clinical investigations (Zmijewski et al., 2006).

Molecular Recognition

The compound's derivatives have also been investigated for their molecular recognition capabilities, particularly in forming complexes with dicarboxylic acids. Such interactions have implications for the design of molecular sensors and the development of novel materials for chemical sensing applications (Yan-xing, 2004).

Bioconjugation Reactions

In bioconjugation chemistry, derivatives similar to the queried compound have been employed to optimize reactions for attaching biomolecules to each other or to solid supports. Systematic investigations have identified conditions and side reactions that influence the efficiency and outcomes of bioconjugations, facilitating the preparation of bioconjugates for medical research (Totaro et al., 2016).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-(2,5-dimethyl-N-methylsulfonylanilino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O3S/c1-14-8-9-15(2)16(13-14)20(24(5,22)23)11-6-7-17(21)18-10-12-19(3)4/h8-9,13H,6-7,10-12H2,1-5H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAHASHGGVLPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CCCC(=O)NCCN(C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.